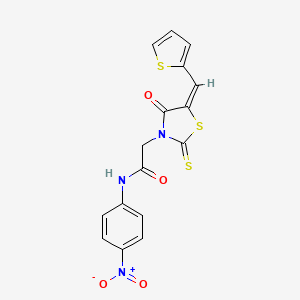

(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Description

Historical Development of Thioxothiazolidin Research

The foundation of thioxothiazolidin chemistry dates to Kallenberg's 1923 synthesis of 2,4-thiazolidinedione (TZD) via carbonyl sulfide and α-halogenated carboxylic acid cyclization. This pioneering work established the reactivity of the thiazolidinone core, characterized by its 1,3-thiazole ring fused with a ketone group. Subsequent advancements by Liberman et al. in the mid-20th century elucidated the nucleophilic substitution mechanisms underlying TZD formation from thiourea and chloroacetic acid, enabling scalable production.

The introduction of the thioxo (-S-) group at position 2 marked a critical innovation, enhancing hydrogen-bonding capacity and metal-chelating properties. By the 1990s, derivatives like 5-arylidene-2-thioxothiazolidin-4-ones emerged as kinase inhibitors, with molecular docking studies confirming their binding to ATP sites in bacterial adenylate kinases. Recent decades have seen paradigm shifts toward eco-friendly synthesis, such as ultrasound-assisted reactions using vanadyl sulfate catalysts, and computational-guided design to optimize bioactivity.

Research Significance of 4-Nitrophenyl-Substituted Thioxothiazolidins

The 4-nitrophenyl group in (E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide serves dual electronic and steric roles:

- Electron-Withdrawing Effects : The nitro (-NO~2~) group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks during enzyme inhibition.

- Hydrogen-Bond Acceptor : Nitro-oxygen atoms participate in non-covalent interactions with active-site residues, as observed in urease inhibition (Glide score: −11.185 kcal/mol for analogous compounds).

Comparative studies of 4-nitrophenyl analogs demonstrate enhanced inhibitory potency against bacterial adenylate kinases (IC~50~: 1.47–9.274 μM) relative to non-nitrated derivatives, attributed to improved binding site complementarity. The thiophen-2-ylmethylene moiety further contributes to activity by enforcing planar conformations that optimize π-π stacking with aromatic enzyme residues.

Current Research Landscape of Thiazolidin-4-One Derivatives

Modern synthetic strategies for thiazolidin-4-one derivatives prioritize atom economy and regioselectivity:

Structure-activity relationship (SAR) studies reveal critical determinants of bioactivity:

- C5 Arylidene Substitution : Thiophene or furan rings at C5 improve anticancer activity (e.g., IC~50~ = 0.073 μM against HT-29 cells) by enhancing membrane permeability.

- N3 Acetamide Linkage : Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) exhibit superior urease inhibition (IC~50~ = 1.47 μM) compared to alkylated analogs.

- Thioxo vs. Oxo Groups : The 2-thioxo configuration increases metalloenzyme affinity through sulfur-metal coordination, as validated in docking studies with urease nickel centers.

Research Gaps and Opportunities in Thiazolidinone Structural Modifications

Despite progress, key challenges persist:

- Limited In Vivo Data : Most studies focus on in vitro enzyme assays, with few evaluating pharmacokinetics or toxicity profiles in animal models.

- Therapeutic Scope : Current research emphasizes antimicrobial and anticancer applications, neglecting potential in neurodegeneration or metabolic disorders where thiazolidinones modulate PPARγ.

- Computational Limitations : Existing docking models often overlook solvent effects and protein flexibility, necessitating molecular dynamics simulations for accurate binding predictions.

Emerging opportunities include:

- Dual-Target Inhibitors : Designing hybrids that concurrently inhibit adenylate kinase and urease, leveraging the acetamide-thioxothiazolidin scaffold's adaptability.

- Stereoselective Synthesis : Exploring Z/E isomerism effects on bioactivity, as seen in 5-arylidene derivatives.

- Biodegradable Catalysts : Replacing conventional catalysts like DIPEA with enzymatic or nanocatalytic systems to align with green chemistry principles.

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S3/c20-14(17-10-3-5-11(6-4-10)19(22)23)9-18-15(21)13(26-16(18)24)8-12-2-1-7-25-12/h1-8H,9H2,(H,17,20)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNUTRAEZNUYJV-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The compound has the following molecular formula:

Its molecular weight is 405.46 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and LC-MS.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit notable antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).

- IC50 Values : Compounds similar to the target compound demonstrated IC50 values ranging from 0.31 µM to 9.9 µM against these cell lines, indicating potent activity against tumor growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies showing that thiazolidinone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in inflammation .

Antioxidant Activity

Antioxidant assays have shown that compounds with a thiazolidine structure can effectively scavenge free radicals and reduce oxidative stress markers. For example:

- DPPH Assay : The compound exhibited significant radical scavenging activity with an EC50 value indicating effective antioxidant properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidine ring or substituents on the phenyl groups can enhance potency and selectivity against target enzymes or receptors.

| Compound | Modification | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1 | Para-hydroxy group | 3.2 | Antitumor |

| 2 | Nitro substitution | 9.9 | Antitumor |

| 3 | Methyl group | 8.4 | Antitumor |

Case Studies

- Case Study 1 : A study evaluated a series of thiazolidinone derivatives for their cytotoxicity against various cancer cell lines, revealing that modifications significantly impacted their activity.

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The thiophen-2-ylmethylene group in the target compound distinguishes it from analogs with other aromatic or heteroaromatic substituents. Key comparisons include:

Key Observations :

- Electron-Rich vs. In contrast, nitro-furyl (Compound 12) and chlorobenzylidene (Compound 9) are electron-withdrawing, favoring electrophilic reactivity .

- Polarity and Solubility : The 4-nitrophenyl group in the target compound introduces strong polarity, similar to the 4-fluorophenyl in Compound 12. However, methoxy or hydroxyl groups (Compounds 5, 11) improve aqueous solubility .

Challenges :

- Lower yields (e.g., 53% for Compound 12 ) are attributed to steric hindrance from bulky substituents or competing side reactions. The thiophene group in the target compound may reduce steric hindrance compared to bulkier groups like indole.

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 206–207°C for Compound 10 ) correlate with symmetrical substituents and strong intermolecular interactions (e.g., hydrogen bonding). The thiophene group in the target compound may lower melting points slightly due to reduced symmetry.

- Spectroscopic Characterization: All analogs were confirmed via ¹H-NMR, MS, and elemental analysis. The thiophene’s aromatic protons would produce distinct NMR signals (~δ 7.0–7.5 ppm), while the nitro group would absorb strongly in IR (~1520 cm⁻¹ for NO₂) .

Q & A

Q. What are the critical synthetic steps for preparing (E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves three key steps:

- Thioxothiazolidinone Core Formation : React thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH in ethanol at 60–80°C) to form the thioxothiazolidinone ring .

- Thiophenylmethylene Introduction : Condense the intermediate with thiophene-2-carbaldehyde using a base (e.g., piperidine) in refluxing ethanol to install the thiophenylmethylene group .

- Acetamide Coupling : React the intermediate with 4-nitrophenyl isocyanate in dimethylformamide (DMF) at room temperature, followed by purification via column chromatography . Optimization Tips: Use anhydrous solvents, monitor reactions via TLC, and employ catalysts like triethylamine to enhance yields (typically 60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the thiophenylmethylene group (δ 7.8–8.2 ppm for aromatic protons) and acetamide NH (δ 10.2–10.5 ppm) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .

- LCMS : Verify molecular ion peaks ([M+H]⁺ expected at m/z 463) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., E-configuration of the thiophenylmethylene group) .

Advanced Questions

Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity, and what controls are necessary?

- Assay Design :

- Use in vitro broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Mechanistic Probes :

- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Evaluate membrane disruption via propidium iodide uptake assays .

- Data Interpretation: Compare activity to structurally similar compounds (e.g., chlorophenyl analogs in ) to infer SAR trends.

Q. What strategies resolve contradictions in bioactivity data between studies on thioxothiazolidinone derivatives?

- Variable Control : Standardize assay conditions (pH, inoculum size) to minimize inter-lab variability .

- Purity Validation : Re-characterize compounds via HPLC (>95% purity) to rule out impurities as confounding factors .

- Structural Confirmation : Reanalyze disputed compounds using X-ray crystallography to confirm regiochemistry (e.g., E vs. Z isomers) .

- Meta-Analysis : Compare data across analogs (e.g., nitro- vs. methoxyphenyl derivatives) to identify substituent-dependent trends .

Methodological Case Study: Synthetic Optimization

Advanced Mechanistic Analysis

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., bacterial topoisomerase IV)?

- Docking Studies : Use AutoDock Vina to model binding to the ATPase domain of topoisomerase IV (PDB: 3TTZ). Key interactions include H-bonding between the nitro group and Arg1126 .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation: Correlate docking scores with experimental MIC data to refine predictive models .

Q. What experimental approaches validate the role of the nitro group in bioactivity?

- Derivatization : Synthesize analogs with -NO₂ replaced by -OCH₃ or -CF₃ and compare MIC values .

- Electrochemical Analysis : Use cyclic voltammetry to assess nitro group reduction potential, which may correlate with prodrug activation .

- X-ray Absorption Spectroscopy : Probe nitro group electronic effects on metal-binding capacity (e.g., Fe³⁺ chelation) .

Data Contradiction Resolution Example

Conflict : Compound A (nitrophenyl) shows higher in vitro activity than Compound B (chlorophenyl) against S. aureus in Study X but lower in Study Y .

Resolution Steps :

Re-test both compounds under identical conditions (same strain, medium).

Verify compound stability via LCMS post-assay .

Analyze lipophilicity (logP) differences: Nitro derivatives may exhibit better membrane penetration but higher cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.